molecular formula C11H24O2Si B12555543 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- CAS No. 189102-39-4

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-

Cat. No.: B12555543
CAS No.: 189102-39-4
M. Wt: 216.39 g/mol
InChI Key: HQKCSFKORVBLEZ-UHFFFAOYSA-N
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Description

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- is an organic compound with the molecular formula C11H24O2Si. This compound is characterized by the presence of a butanone backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. The compound is often used in organic synthesis, particularly in the protection of alcohols and other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- typically involves the protection of the hydroxyl group in 3-hydroxy-3-methyl-2-butanone using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

3-Hydroxy-3-methyl-2-butanone+TBDMSCl+Base2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-+HCl\text{3-Hydroxy-3-methyl-2-butanone} + \text{TBDMSCl} + \text{Base} \rightarrow \text{2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-} + \text{HCl} 3-Hydroxy-3-methyl-2-butanone+TBDMSCl+Base→2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBDMS protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like alcohols or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new protected or functionalized compounds.

Scientific Research Applications

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- is widely used in scientific research, particularly in organic synthesis. Its applications include:

    Chemistry: Used as a protecting group for alcohols and other functional groups during multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but without the methyl group at the 3-position.

    2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-: Similar structure with a methyl group at the 4-position.

    2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-: Similar structure with a methyl group at the 2-position.

Uniqueness

2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- is unique due to the specific positioning of the TBDMS group and the methyl group at the 3-position. This configuration provides distinct reactivity and stability, making it particularly useful in selective protection and deprotection strategies in organic synthesis.

Properties

CAS No.

189102-39-4

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-one

InChI

InChI=1S/C11H24O2Si/c1-9(12)11(5,6)13-14(7,8)10(2,3)4/h1-8H3

InChI Key

HQKCSFKORVBLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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